

Understanding Oxonol 595 for Membrane Potential Studies: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Oxonol 595**, a voltage-sensitive fluorescent dye, for the study of membrane potential. This document details the dye's mechanism of action, provides key quantitative data, and offers detailed experimental protocols for its application in research and drug development.

Introduction to Oxonol 595

Oxonol 595, also known by the synonym bis-(1,3-dibutylbarbituric acid)trimethine oxonol or DiBAC₄(3), is a slow-response, lipophilic, anionic fluorescent dye used to measure changes in cell membrane potential.[1][2] As a member of the oxonol family of dyes, it is particularly useful for detecting depolarization of the plasma membrane in non-excitable cells. Its anionic nature generally prevents its accumulation in mitochondria, making it a specific indicator of plasma membrane potential.[3][4]

The fluorescence of **Oxonol 595** is highly dependent on its environment. In aqueous solutions, it has low fluorescence, but upon binding to hydrophobic environments, such as the cell membrane or intracellular proteins, its fluorescence quantum yield increases significantly.[5] This property is the basis for its use as a membrane potential probe.

Mechanism of Action





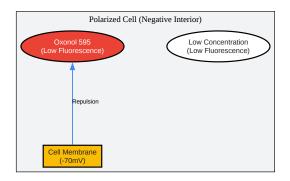


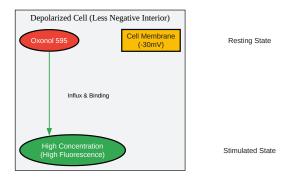
Oxonol 595 operates on a redistribution mechanism governed by the Nernst equilibrium. As a negatively charged molecule, its movement across the cell membrane is dictated by the transmembrane potential.

- In polarized cells, which typically have a negative internal potential, the anionic dye is electrostatically repelled from the cell interior. This results in a low intracellular concentration of the dye and consequently, low fluorescence.
- Upon depolarization, the inside of the cell becomes less negative (more positive). This reduction in the negative potential gradient allows the anionic Oxonol 595 to enter the cell.
 [5] Once inside, the dye binds to intracellular membranes and proteins, leading to a significant increase in its fluorescence intensity.[1]
- Hyperpolarization, an increase in the negative internal potential, will further exclude the dye from the cell, resulting in a decrease in fluorescence.

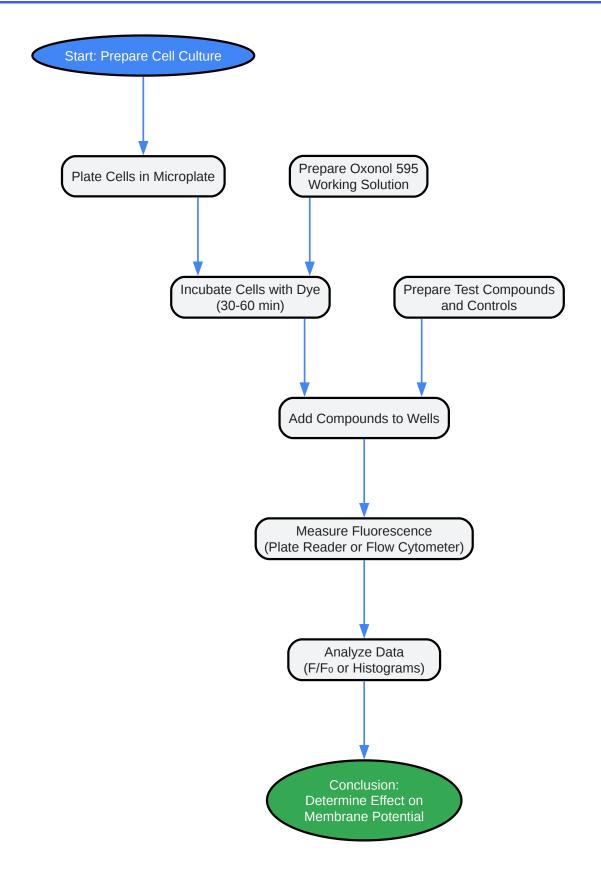
This relationship between membrane potential and fluorescence intensity allows for the monitoring of changes in cellular electrical activity.











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